molecular formula C13H13N3O3S B4674333 methyl 3-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B4674333
M. Wt: 291.33 g/mol
InChI Key: OQRFWTFQTHDVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MPTC has been found to have promising properties that make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of methyl 3-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate is not fully understood, but it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and antioxidant effects. This compound has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate in lab experiments is that it is relatively easy to synthesize. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are a number of future directions for research on methyl 3-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One area of interest is the development of this compound as a potential anti-cancer drug. Further studies are needed to better understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, this compound has shown promise as a neuroprotective agent, and further research is needed to explore its potential use in the treatment of neurological disorders.

Scientific Research Applications

Methyl 3-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been studied for its potential use as an anti-cancer agent. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of human liver cancer cells by inducing apoptosis and cell cycle arrest. The study also found that this compound was able to inhibit the migration and invasion of cancer cells.

properties

IUPAC Name

methyl 3-[(6-methylpyridin-2-yl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-4-3-5-10(14-8)16-13(18)15-9-6-7-20-11(9)12(17)19-2/h3-7H,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRFWTFQTHDVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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